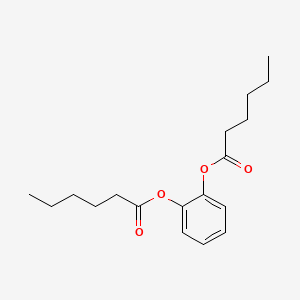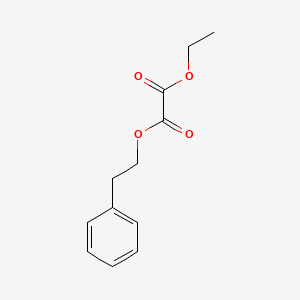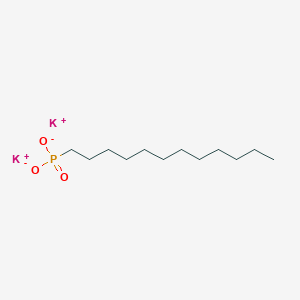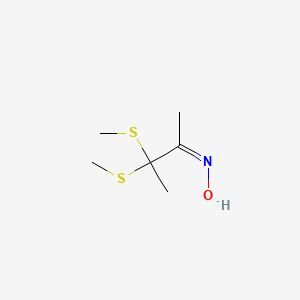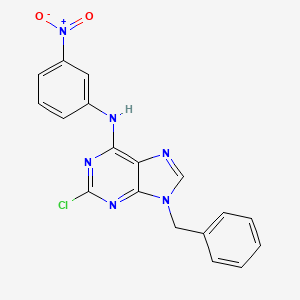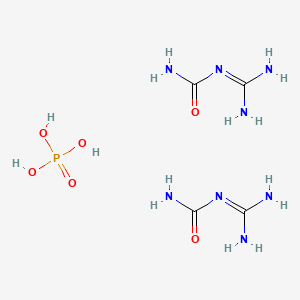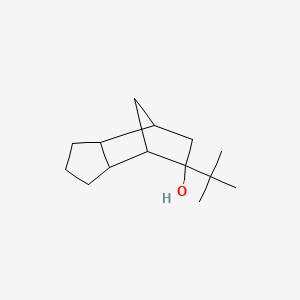
p-Mercaptoanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Mercaptoanilinium chloride: is an organic compound with the molecular formula C6H8ClNS. It is also known by its IUPAC name, (4-sulfanylphenyl)azanium chloride. This compound is characterized by the presence of a mercapto group (-SH) attached to the para position of an anilinium ion. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Mercaptoanilinium chloride typically involves the reaction of p-aminothiophenol with hydrochloric acid. The reaction proceeds as follows:
- Dissolve p-aminothiophenol in a suitable solvent such as ethanol.
- Add concentrated hydrochloric acid to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated this compound.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: p-Mercaptoanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form p-aminothiophenol.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: p-Aminothiophenol.
Substitution: Corresponding substituted anilinium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Mercaptoanilinium chloride is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It can be used to introduce thiol groups into biomolecules, which can then be used for further conjugation or labeling.
Medicine: The compound has potential applications in the development of therapeutic agents. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors. It is also employed in the synthesis of specialty chemicals for various applications.
Wirkmechanismus
The mechanism of action of p-Mercaptoanilinium chloride involves the interaction of its mercapto group (-SH) with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
p-Aminothiophenol: Similar structure but lacks the chloride ion.
p-Mercaptobenzoic acid: Contains a carboxylic acid group instead of an anilinium ion.
p-Mercaptophenol: Contains a hydroxyl group instead of an anilinium ion.
Uniqueness: p-Mercaptoanilinium chloride is unique due to the presence of both a mercapto group and an anilinium ion in its structure. This combination imparts distinct chemical reactivity and makes it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
78749-58-3 |
|---|---|
Molekularformel |
C6H8ClNS |
Molekulargewicht |
161.65 g/mol |
IUPAC-Name |
(4-sulfanylphenyl)azanium;chloride |
InChI |
InChI=1S/C6H7NS.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |
InChI-Schlüssel |
QRVOMXNKYSBJSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[NH3+])S.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








